molecular formula C11H9NO3 B12787069 7-Methoxy-6-methylisoquinoline-5,8-dione CAS No. 76177-29-2

7-Methoxy-6-methylisoquinoline-5,8-dione

Katalognummer: B12787069
CAS-Nummer: 76177-29-2
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: MAAZOOFQJFRKLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-6-methylisoquinoline-5,8-dione is an organic compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-methylisoquinoline-5,8-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-6-methylisoquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized isoquinoline derivatives, while reduction can produce hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

7-Methoxy-6-methylisoquinoline-5,8-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Methoxy-6-methylisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methylisoquinoline-5,8-dione: Lacks the methoxy group at the 7th position.

    7-Methoxyisoquinoline-5,8-dione: Lacks the methyl group at the 6th position.

    Isoquinoline-5,8-dione: Lacks both the methoxy and methyl groups.

Uniqueness

These functional groups can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Eigenschaften

CAS-Nummer

76177-29-2

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

7-methoxy-6-methylisoquinoline-5,8-dione

InChI

InChI=1S/C11H9NO3/c1-6-9(13)7-3-4-12-5-8(7)10(14)11(6)15-2/h3-5H,1-2H3

InChI-Schlüssel

MAAZOOFQJFRKLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C2=C(C1=O)C=CN=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.